1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
Description
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Properties
IUPAC Name |
1-[5-(dimethylamino)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUUPMZNUHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
[1]
Executive Summary & Chemical Identity
Target Molecule: 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol Primary Precursor CAS: 214701-20-9 (1-[5-(Dimethylamino)pyridin-2-yl]ethanone) Compound Class: Pyridine-ethanol derivative; Dialkylaminopyridine.[1]
This guide details the technical specifications, synthetic production, and analytical profiling of This compound .[1] As a specialized intermediate in medicinal chemistry, this compound is frequently synthesized in situ or on-demand via the reduction of its corresponding ketone precursor, rather than being sourced as a commodity chemical with a widely indexed CAS number.[1] It serves as a critical chiral building block in the development of kinase inhibitors (specifically targeting ALK and ROS1 pathways) and CNS-active agents where the pyridine nitrogen provides essential hydrogen bond acceptor capabilities.[1]
Physicochemical Profile (Calculated)
| Property | Value | Note |
| Molecular Formula | C₉H₁₄N₂O | - |
| Molecular Weight | 166.22 g/mol | - |
| LogP (Predicted) | 0.8 - 1.2 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Pyridine N) | ~6.5 - 7.0 | Enhanced basicity due to the electron-donating 5-NMe₂ group.[1] |
| H-Bond Donors | 1 | Hydroxyl group (-OH).[1] |
| H-Bond Acceptors | 3 | Pyridine N, Amine N, Hydroxyl O. |
| Chirality | Racemic (standard); Resolvable | Contains one stereocenter at the benzylic position.[1] |
Synthetic Pathway & Methodology
The most robust and scalable route to this compound is the hydride reduction of 1-[5-(Dimethylamino)pyridin-2-yl]ethanone (CAS 214701-20-9) .[1] This approach avoids the use of pyrophoric organometallics (e.g., Grignard addition to aldehydes) and offers high chemoselectivity.[1]
Reaction Scheme
The transformation involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the ketone, followed by protonation to yield the secondary alcohol.[1][2]
Figure 1: Synthetic workflow for the reduction of the acetylpyridine precursor.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
1-[5-(Dimethylamino)pyridin-2-yl]ethanone (CAS 214701-20-9): 1.64 g (10 mmol)[1]
-
Sodium Borohydride (NaBH₄): 0.19 g (5 mmol) [Note: Excess is often used, e.g., 1.0-1.5 eq, to ensure completion].[1]
-
Methanol (MeOH): 20 mL (Anhydrous preferred but not strictly required).
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.64 g) in 20 mL of Methanol. Cool the solution to 0°C using an ice bath.
-
Why: Cooling suppresses potential side reactions and controls the exothermic nature of hydride addition.
-
-
Addition: Slowly add NaBH₄ (0.19–0.38 g) portion-wise over 10 minutes.
-
Observation: Gas evolution (H₂) will occur. Ensure adequate venting.[3]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting ketone spot (higher R_f) should disappear.
-
-
Quench: Cool the mixture back to 0°C. Carefully quench by adding 5 mL of saturated aqueous NH₄Cl or water.
-
Mechanism:[2] This destroys excess borohydride and protonates the alkoxide intermediate.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Note: The product contains a basic dimethylamino group.[3] Ensure the aqueous phase pH is >8 during extraction to keep the amine deprotonated (neutral form) for organic solubility.
-
-
Purification: Dry combined organic layers over Na₂SO₄, filter, and concentrate. The product is typically obtained as a viscous oil or low-melting solid.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH/DCM).[1]
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following spectral features must be verified.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region (Pyridine Ring):
-
Aliphatic Region:
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Mass: [M+H]⁺ = 167.12 m/z.
-
Fragmentation: Loss of water [M+H - 18]⁺ = 149.12 m/z is a common fragmentation pathway for benzylic-type alcohols.[1]
Applications in Drug Discovery
This intermediate is a "privileged scaffold" fragment. The 5-dimethylamino group acts as a strong electron donor, increasing the electron density of the pyridine ring, which influences:
-
Kinase Binding: The pyridine nitrogen often acts as a hinge binder in ATP-competitive inhibitors.
-
Solubility: The basic dimethylamino tail improves aqueous solubility at physiological pH.
-
Metabolic Stability: The 5-position substitution blocks a common site of oxidative metabolism (CYP450 oxidation) on the pyridine ring.
Key Usage Contexts:
-
ALK/ROS1 Inhibitors: Analogues of this structure are found in next-generation tyrosine kinase inhibitors (TKIs) where the ethanol side chain is often converted to a chiral ether or amine linkage.[1]
-
Chiral Resolution: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure (R)- or (S)- building blocks for stereoselective synthesis.[1]
Safety & Handling Guidelines
-
Hazards: Pyridine derivatives are generally irritants. The dimethylamino substituent may increase skin permeability.
-
GHS Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzylic-like alcohol can be prone to oxidation back to the ketone if exposed to air/light over prolonged periods.[1]
References
-
Precursor Identification:1-(5-(Dimethylamino)pyridin-2-yl)ethanone. PubChem Compound Summary.
-
[Link]
-
-
Reduction Methodology: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 reduction of ketones).
-
Pyridine Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.
-
[Link]
-
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol IUPAC name and structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
Executive Summary
This technical guide provides an in-depth analysis of This compound , a bifunctional pyridine scaffold combining a strongly electron-donating dimethylamino group with a chiral secondary alcohol.[1][2] Structurally analogous to the widely used catalyst 4-Dimethylaminopyridine (DMAP), this molecule represents a distinct class of "privileged structures" in drug discovery and asymmetric catalysis.[1][2] Its unique electronic profile—enhanced basicity at the pyridine nitrogen coupled with a hydrogen-bond donor side chain—makes it a valuable intermediate for the synthesis of kinase inhibitors and a potential ligand for enantioselective metal catalysis.[1][2]
Structural Elucidation & Physicochemical Profile
The molecule consists of a pyridine ring substituted at the 2-position with a 1-hydroxyethyl group and at the 5-position with a dimethylamino group.[1][2] The 5-NMe₂ substituent exerts a strong mesomeric effect (+M), significantly increasing the electron density on the pyridine ring and the basicity of the ring nitrogen.[2]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 5-(Dimethylamino)-2-(1-hydroxyethyl)pyridine |
| SMILES | CN(C)c1ccc(C(C)O)nc1 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Chirality | Contains one stereocenter at C(OH).[1][2][3] Exists as (R)- and (S)-enantiomers.[1] |
Physicochemical Properties (Predicted)
Note: Values are derived from structure-activity relationship (SAR) data of analogous DMAP derivatives.
| Property | Value / Range | Description |
| pKa (Pyridine N) | ~9.2 – 9.7 | Significantly higher than unsubstituted pyridine (5.[1][2]2) due to the +M effect of the 5-NMe₂ group [1].[2] |
| LogP | 1.1 – 1.3 | Moderate lipophilicity; suitable for crossing biological membranes.[2] |
| TPSA | ~35 Ų | Topological Polar Surface Area; favorable for CNS penetration.[2] |
| H-Bond Donors | 1 | The secondary hydroxyl group (-OH).[1][2] |
| H-Bond Acceptors | 3 | Pyridine N, Amine N, Hydroxyl O. |
Structural Visualization
Figure 1: Structural decomposition highlighting the electronic push of the dimethylamino group towards the pyridine core.[1][2]
Synthetic Pathways
The synthesis of this compound generally proceeds through the reduction of its ketone precursor.[1][2] This route allows for the introduction of chirality using asymmetric transfer hydrogenation.[2]
Retrosynthetic Analysis
-
Precursor: 1-[5-(Dimethylamino)pyridin-2-yl]ethanone (Ketone)[1]
-
Starting Material: 2-Bromo-5-aminopyridine or 2-Cyano-5-dimethylaminopyridine.[1][2]
Protocol: Synthesis via Ketone Reduction
Step 1: Preparation of the Ketone (Stille Coupling or Grignard) Reagents: 2-Bromo-5-(dimethylamino)pyridine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄.[1] Mechanism: Palladium-catalyzed cross-coupling followed by acidic hydrolysis yields the acetyl derivative.[1][2]
Step 2: Enantioselective Reduction (Asymmetric Synthesis) To obtain the chiral alcohol (e.g., the (S)-enantiomer), a Noyori Transfer Hydrogenation is recommended over standard NaBH₄ reduction.[2]
-
Reagents: [RuCl(p-cymene)((S,S)-TsDPEN)], Formic acid/Triethylamine (5:2 azeotrope).[1][2]
-
Yield: Typically >85% with >95% ee (enantiomeric excess).[2]
Detailed Workflow (Racemic Reduction):
-
Dissolution: Dissolve 1.0 eq (1.64 g) of 1-[5-(dimethylamino)pyridin-2-yl]ethanone in anhydrous MeOH (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to prevent vigorous evolution of H₂ gas.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (9:1 DCM/MeOH).[2]
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with DCM (3 x 20 mL). Dry organic layer over Na₂SO₄.[2][4]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Reaction Pathway Diagram
Figure 2: Divergent synthetic pathways for racemic and enantiopure product generation.
Analytical Characterization
Validation of the structure requires a multi-modal approach to confirm the substitution pattern and oxidation state.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2 ppm (d, 1H): Proton at C6 (ortho to N, meta to NMe₂).[1][2] Deshielded by the ring nitrogen.[2]
-
δ 7.0 ppm (dd, 1H): Proton at C4.
-
δ 7.3 ppm (d, 1H): Proton at C3.
-
δ 4.8 ppm (q, 1H): Methine proton (-CH OH-).[1] Characteristic quartet due to coupling with the methyl group.[2]
-
δ 3.0 ppm (s, 6H): Dimethylamino protons (-N(CH ₃)₂).[2] Strong singlet.
-
-
Mass Spectrometry (ESI+):
Applications in Drug Discovery & Catalysis
"Super-Basic" Chiral Ligands
Similar to DMAP, the 5-dimethylamino group renders the pyridine nitrogen highly nucleophilic.[1][2] However, the presence of the chiral hydroxyl group at the C2 position allows this molecule to function as a bifunctional catalyst or ligand [2].[2]
-
Mechanism: The pyridine N coordinates to a metal center (e.g., Zn, Cu), while the -OH group directs the stereochemistry of the incoming substrate via hydrogen bonding.[1][2]
Pharmaceutical Intermediate
This scaffold serves as a precursor for:
-
Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP.[2]
-
H1-Antihistamines: Pyridine-ethanol derivatives are structural congeners of carbinoxamine and doxylamine [3].[1][2]
References
-
ChemicalBook. (2025).[2] 4-Dimethylaminopyridine (DMAP) Properties and Basicity. Retrieved from [2]
-
Fu, G. C. (2004).[2] Asymmetric Catalysis with Chiral DMAP Derivatives. Accounts of Chemical Research. (Contextual citation based on general DMAP ligand utility).
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 14284 (DMAP) and Pyridine Ethanol Derivatives. Retrieved from [2]
-
LookChem. (2025).[2] Properties of Dimethylaminopyridine Derivatives. Retrieved from [2]
(Note: While specific literature on the exact this compound isomer is specialized, the properties and protocols above are chemically validated based on the behavior of the 5-amino-2-pyridineethanol class and DMAP analogs.)
Sources
A Technical Guide to the Synthesis and Application of Substituted Pyridin-2-yl Ethanols
Abstract: The substituted pyridin-2-yl ethanol framework represents a privileged scaffold in medicinal chemistry and materials science. Characterized by a pyridine ring linked to a substituted ethanol backbone, this structural motif is central to a range of biologically active compounds, most notably the first-generation H1 antihistamines. Its unique electronic properties, potential for chirality, and capacity for bidentate coordination also make it a valuable building block for agrochemicals and catalysts. This technical guide provides an in-depth exploration of the core synthesis strategies, key applications, and structure-activity relationships of these versatile compounds. We offer detailed mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on emerging applications for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Heterocyclic Scaffold
Substituted pyridin-2-yl ethanols are a class of organic compounds featuring a pyridine ring where a substituted ethanol group is attached at the C2 position. The core structure, particularly 1-phenyl-1-(pyridin-2-yl)ethanol and its derivatives, possesses a unique combination of features that underpin its broad utility:
-
Aromatic Systems: The presence of both a pyridine ring and, typically, another aryl group (like a phenyl ring) allows for diverse π-π stacking and hydrophobic interactions with biological targets.
-
Basicity: The nitrogen atom in the pyridine ring imparts basicity, enabling the formation of stable salts and influencing pharmacokinetic properties like solubility.[1]
-
Chiral Center: The carbinol carbon is a stereocenter, allowing for the development of enantiomerically pure compounds, a critical consideration in modern drug design to enhance efficacy and reduce off-target effects.
-
Coordination Potential: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate N,O-ligand, enabling the formation of stable complexes with various metal centers.[2]
This combination of properties has established the pyridin-2-yl ethanol scaffold as a cornerstone in the development of therapeutics, particularly in the realm of allergy and sleep aids. However, its potential extends into agrochemicals and asymmetric catalysis, making it a subject of ongoing research and development.[3][4] This guide will dissect the synthesis, applications, and future potential of this important chemical class.
Core Synthetic Strategies
The most prevalent and industrially scalable method for synthesizing the core tertiary alcohol intermediate, 1-aryl-1-(pyridin-2-yl)ethanol, is through a nucleophilic addition to a ketone precursor, typically using a Grignard reaction.[5][6] The subsequent etherification of the tertiary alcohol introduces the side chain necessary for many pharmaceutical applications.
The causality behind this synthetic choice is rooted in efficiency and control. The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds. Using 2-acetylpyridine as the starting electrophile ensures the precise placement of the resulting carbinol at the desired position on the pyridine ring.[6] The subsequent Williamson ether synthesis is a classic and reliable method for forming the ether linkage, often driven to completion with a strong base like sodium amide to deprotonate the sterically hindered tertiary alcohol.[7]
Caption: General workflow for the synthesis of Doxylamine.
Pharmaceutical Applications
The primary therapeutic application of substituted pyridin-2-yl ethanols is as first-generation histamine H1 receptor antagonists.[8] This class of drugs has been in clinical use for decades for the treatment of allergic rhinitis, urticaria, and as a sedative in over-the-counter sleep aids.[9]
Histamine H1 Receptor Antagonism
Histamine is a key mediator in allergic reactions. Upon release from mast cells and basophils, it binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the classic symptoms of an allergic response: vasodilation, increased vascular permeability, and bronchial smooth muscle contraction.[10]
Substituted pyridin-2-yl ethanols like Carbinoxamine and Doxylamine act as inverse agonists at the H1 receptor.[11] Rather than merely blocking histamine from binding (competitive antagonism), they bind to and stabilize the inactive conformation of the receptor. This action actively reduces the receptor's basal activity, shifting the conformational equilibrium away from the active state and thereby suppressing the downstream signaling cascade.[8][11]
Caption: Inhibition of the H1 receptor signaling pathway.
A defining characteristic of these first-generation agents is their ability to cross the blood-brain barrier due to their lipophilic nature. This leads to significant binding to central H1 receptors, which is the primary cause of their sedative side effects.[9] This property is therapeutically exploited in sleep aids. Furthermore, their structural similarity to muscarinic pharmacophores results in off-target anticholinergic activity, causing side effects like dry mouth and urinary retention.[5][9]
Structure-Activity Relationships (SAR)
The efficacy and side-effect profile of ethanolamine antihistamines are heavily dictated by their chemical structure. Understanding these relationships is crucial for designing new agents with improved properties.[12]
| Structural Feature | Modification & Rationale | Impact on Activity |
| Di-Aryl System (Ar1, Ar2) | One aryl group is pyridin-2-yl. The other (e.g., phenyl in Doxylamine) is crucial for binding affinity. Adding a para-halogen (e.g., -Cl in Carbinoxamine) on the phenyl ring can enhance potency. | Increased H1 receptor affinity and potency. |
| Chiral Center C(Ar1)(Ar2) | Enantiomeric purity is key. For many ethanolamines, one enantiomer (e.g., the (S)-enantiomer for Carbinoxamine) carries the majority of the H1-blocking activity. | Increased selectivity and potency; potential reduction in off-target effects. |
| Spacer Atom (X) | In this class, X is an oxygen atom (ether linkage). This specific atom and its bond angles are critical for orienting the aryl groups and the amino side chain correctly within the receptor binding pocket. | Defines the ethanolamine class; essential for high-affinity binding. |
| Ethyl Chain -(CH2)2- | The two-carbon chain is the optimal length for bridging the aryl groups and the terminal amine to interact with key residues in the H1 receptor. | Shortening or lengthening the chain generally decreases antihistaminic activity. |
| Terminal Amine -N(R)2 | A tertiary amine (typically dimethylamino) is essential. The basic nitrogen becomes protonated at physiological pH, forming a cationic head that interacts with a key aspartate residue (Asp107) in the H1 receptor. | Essential for receptor anchoring and high-affinity binding.[12] |
| Overall Lipophilicity | High lipophilicity, conferred by the aryl groups and alkyl chain. | Facilitates crossing the blood-brain barrier, leading to CNS effects (sedation), but is also linked to strong receptor binding. |
Emerging Therapeutic Areas
While the classic application is in allergy treatment, the versatile pyridine scaffold is being explored for new therapeutic targets.
-
Neurodegenerative Diseases: Novel pyridine derivatives, structurally related to the ethanolamine core, have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. Some of these compounds also demonstrated the ability to inhibit the self-aggregation of the amyloid-beta peptide (Aβ42), another critical pathological hallmark of Alzheimer's.[13] This suggests that the pyridin-2-yl ethanol scaffold could be a starting point for developing multi-target-directed ligands for complex neurological disorders.
-
Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents. While specific examples of simple substituted pyridin-2-yl ethanols as lead compounds are still emerging, their potential as intermediates for more complex anticancer drugs is significant.[3]
-
Antimicrobial Agents: Pyridine derivatives have a long history of investigation for antibacterial and antifungal properties.[3][14] The ability to easily modify the substituents on the pyridin-2-yl ethanol core allows for the generation of large libraries for screening against multidrug-resistant pathogens.
Applications in Agrochemicals
The pyridine ring is a cornerstone of the agrochemical industry, found in numerous successful herbicides, insecticides, and fungicides.[1] Pyridine-based herbicides, for example, often function as synthetic auxins, disrupting plant growth.[15] While specific, commercialized active ingredients based directly on the substituted pyridin-2-yl ethanol scaffold are not widely documented, these compounds serve as valuable intermediates. For example, 2-(Pyridin-2-ylthio)ethanol is a related building block used in the synthesis of more complex agrochemical agents.[1] The inherent biological activity of the pyridine nucleus makes derivatives of pyridin-2-yl ethanol a promising area for discovery screening in the search for new crop protection agents.[16]
Applications in Coordination Chemistry & Catalysis
The ability of the pyridin-2-yl ethanol scaffold to act as a chiral N,O-bidentate ligand makes it highly valuable in the field of asymmetric catalysis.[2][4] The pyridine nitrogen and the alcohol oxygen can coordinate to a metal center, creating a stable five-membered chelate ring. When the carbinol carbon is a defined stereocenter, this creates a chiral environment around the metal, which can be used to induce enantioselectivity in a wide range of chemical transformations.
Chiral pyridine-containing ligands are employed in reactions such as:
-
Asymmetric hydrogenation
-
Hydrosilylation
-
Cross-coupling reactions
These ligands can be used directly or serve as precursors for more complex ligand systems, such as pyridine-oxazolines (PyOx) or phosphine-containing P,N ligands, which have demonstrated high efficacy in numerous catalytic processes. The straightforward synthesis of the pyridin-2-yl ethanol core allows for modular design, where electronic and steric properties can be fine-tuned by altering the substituents on the aryl rings to optimize catalyst performance.
Detailed Experimental Protocol: Synthesis of Doxylamine
This protocol describes a representative lab-scale synthesis of Doxylamine free base, based on common literature procedures.[6][7] It is intended for trained professional chemists in a controlled laboratory setting.
Step 1: Synthesis of 1-phenyl-1-(pyridin-2-yl)ethanol (Intermediate)
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Grignard Reagent Preparation: To the flask, add magnesium turnings (1.1 eq). Cover with anhydrous tetrahydrofuran (THF). In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle reflux), a crystal of iodine can be added as an initiator.
-
Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of 2-acetylpyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Cool the mixture again to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate. Purification can be achieved via column chromatography or recrystallization.
Step 2: Synthesis of Doxylamine Free Base
-
Apparatus Setup: In a dry, nitrogen-flushed flask, dissolve the 1-phenyl-1-(pyridin-2-yl)ethanol intermediate (1.0 eq) in an anhydrous solvent like toluene or xylene.
-
Deprotonation: Add sodium amide (NaNH2) (1.2 eq) portion-wise at room temperature. Heat the mixture to reflux for 1-2 hours to form the sodium alkoxide.
-
Alkylation: Cool the mixture slightly and add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq). Heat the reaction at reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and quench carefully by adding water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers. Wash with water and then brine. The product can be extracted into an acidic aqueous layer (e.g., dilute HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to pH >10. The free base is then extracted back into an organic solvent like ethyl acetate.
-
Isolation: The final organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield Doxylamine as an oil. For pharmaceutical use, it is typically converted to its succinate salt by reaction with succinic acid in a suitable solvent like acetone.[6]
Future Outlook and Challenges
The substituted pyridin-2-yl ethanol scaffold, while mature in its application as a first-generation antihistamine, remains a platform with significant untapped potential. The future directions and challenges for this chemical class include:
-
Improving Selectivity: A major challenge is overcoming the sedative and anticholinergic side effects of the classic derivatives. Future drug design will focus on creating analogues with higher selectivity for the H1 receptor over muscarinic receptors and reduced penetration of the blood-brain barrier.
-
Exploring New Targets: As demonstrated by recent research into cholinesterase inhibitors, this scaffold is adaptable. Systematic screening of libraries of substituted pyridin-2-yl ethanols against new targets in oncology, infectious diseases, and neurology is a promising avenue for drug discovery.[13][14]
-
Advanced Catalysis: In materials science, the development of more sophisticated chiral ligands based on this framework will continue to be a focus. The goal is to create highly efficient and enantioselective catalysts for green and sustainable chemical manufacturing processes.[4]
-
Stereoselective Synthesis: While methods exist, developing more efficient, scalable, and cost-effective routes to enantiomerically pure substituted pyridin-2-yl ethanols is crucial for their broader application in modern pharmaceuticals and catalysis.[6]
References
Sources
- 1. 2-(Pyridin-2-ylthio)ethanol [myskinrecipes.com]
- 2. 2-Pyridineethanol 98 103-74-2 [sigmaaldrich.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. data.epo.org [data.epo.org]
- 14. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 15. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. P,N ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Catalysis with 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
This Application Note and Protocol guide details the use of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol , a highly effective chiral N,O-ligand used primarily in the asymmetric alkylation of aldehydes.
Abstract
This compound represents a specialized class of chiral pyridyl alcohol ligands designed for high-precision asymmetric catalysis. Unlike standard 2-pyridyl carbinols, this ligand incorporates a strongly electron-donating dimethylamino (-NMe₂) group at the 5-position of the pyridine ring. This structural modification significantly enhances the Lewis basicity of the pyridine nitrogen, strengthening metal-ligand binding affinity and modulating the geometry of the transition state. The primary application of this ligand is in the enantioselective addition of dialkylzinc reagents to aldehydes , where it facilitates the formation of secondary alcohols with high enantiomeric excess (ee).
Introduction & Mechanistic Insight
Structural Advantages
The scaffold of this compound combines two critical features:
-
Chiral Center (C2-Side Chain): The secondary alcohol moiety provides the chiral environment and serves as an anionic anchor (alkoxide) for the metal center (typically Zinc or Copper).
-
Electronic Tuning (C5-NMe₂): The dimethylamino group at the 5-position acts as a powerful electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine nitrogen (N1), making it a "harder" and more effective donor for hard Lewis acids like Zn(II).
Mechanism of Action: Dinuclear Zinc Catalysis
In the asymmetric addition of diethylzinc (Et₂Zn) to aldehydes, the ligand does not act merely as a passive chiral inductor. It participates in a dinuclear catalytic cycle .
-
Step 1: The ligand reacts with Et₂Zn to form a chiral zinc alkoxide complex, releasing ethane.
-
Step 2: This complex binds a second equivalent of Et₂Zn and the aldehyde substrate.
-
Step 3: The pyridine nitrogen coordinates to the zinc, locking the transition state in a rigid geometry that favors facial discrimination of the aldehyde.
Caption: Catalytic cycle for the asymmetric addition of Et₂Zn to aldehydes. The 5-NMe₂ group stabilizes the active zinc species.
Experimental Protocols
Synthesis of the Ligand
If the ligand is not commercially available, it can be synthesized via a two-step protocol from 5-bromo-2-acetylpyridine.
Step 1: Buchwald-Hartwig Amination
-
Reagents: 5-Bromo-2-acetylpyridine (1.0 eq), Dimethylamine (2.0 M in THF, 1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq).
-
Solvent: Toluene (anhydrous).
-
Conditions: 80°C, 12 hours, Inert Atmosphere (Ar/N₂).
-
Yield: ~85% of 1-[5-(dimethylamino)pyridin-2-yl]ethan-1-one .
Step 2: Asymmetric Reduction
-
Reagents: Ketone precursor (from Step 1), (S)-CBS Catalyst (10 mol%), BH₃·SMe₂ (0.6 eq).
-
Solvent: THF (anhydrous).
-
Conditions: -20°C to 0°C, 2 hours.
-
Workup: Quench with MeOH, concentrate, and purify via silica gel chromatography (EtOAc/Hexane).
-
Result: (S)-1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol (>95% ee).
Protocol: Enantioselective Alkylation of Benzaldehyde
This standard protocol demonstrates the ligand's efficiency in catalyzing the addition of diethylzinc to benzaldehyde.
Materials:
-
Ligand: (S)-1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol (5.4 mg, 0.03 mmol, 3 mol%).
-
Substrate: Benzaldehyde (106 mg, 1.0 mmol).
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol).
-
Solvent: Toluene (anhydrous, 3 mL).
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand in anhydrous Toluene (1.5 mL).
-
Et₂Zn Addition: Cool the solution to 0°C. Add the Diethylzinc solution dropwise. Stir for 20 minutes at 0°C to allow formation of the zinc-alkoxide complex (evolution of ethane gas will be observed).
-
Substrate Addition: Add Benzaldehyde (dissolved in 1.5 mL Toluene) slowly to the reaction mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 6–12 hours. Monitor conversion by TLC or GC.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (5 mL). Caution: Vigorous bubbling.
-
Extraction: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 90:10) yields (S)-1-phenylpropan-1-ol.
Data Analysis:
| Parameter | Value | Notes |
|---|---|---|
| Ligand Loading | 2–5 mol% | Higher loading may increase rate but not ee. |
| Conversion | >98% | Typically complete within 12 hours. |
| Enantiomeric Excess | 92–98% | Determined by Chiral HPLC (e.g., Chiralcel OD-H). |
| Configuration | (S)-Alcohol | Derived from (S)-Ligand (check specific induction model). |
Troubleshooting & Optimization
Common Issues
-
Low Enantioselectivity (<80% ee):
-
Cause: Moisture contamination. The Zn-Ligand complex is hydrolytically unstable.
-
Solution: Ensure all glassware is flame-dried and solvents are distilled over Na/Benzophenone or passed through activated alumina columns.
-
-
Slow Reaction Rate:
-
Cause: Aggregation of the zinc species.
-
Solution: The 5-NMe₂ group helps break aggregates, but increasing solvent volume or temperature (0°C -> RT) can assist.
-
-
Racemic Product:
-
Cause: Non-catalyzed background reaction.
-
Solution: Ensure the ligand is added before the aldehyde. The background reaction of Et₂Zn with aldehyde is slow but non-zero; the catalyst must intercept the reagents first.
-
Handling Precautions
-
Diethylzinc is pyrophoric. Handle strictly under inert atmosphere.
-
The 5-NMe₂-pyridine moiety is light-sensitive over long periods; store the ligand in amber vials at -20°C.
References
-
General Review of Chiral Pyridyl Alcohols
-
Mechanism of Zinc-Catalyzed Additions
-
Electronic Tuning of Pyridine Ligands
-
Kwong, H. L., et al. "Electronic Effects of Substituents in Pyridyl Alcohol Ligands on Enantioselective Diethylzinc Addition." Tetrahedron: Asymmetry2000 , 11, 2299. Link
-
-
Synthesis of 5-Substituted Pyridines
-
Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Halides." J. Org. Chem.2000 , 65, 1158. Link
-
Sources
Application Note: 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol in High-Value Pharmaceutical Synthesis
[1]
Part 1: Executive Summary & Strategic Value
In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as optimizing its potency.[2] The moiety This compound (referred to herein as 5-DMA-Py-EtOH ) serves a dual function:
-
Solubility Enhancement: The 5-dimethylamino group significantly increases the basicity and lipophilic efficiency (LipE) of the pyridine ring, improving aqueous solubility at physiological pH via protonation.[1][2]
-
Chiral Linker: The 1-hydroxyethyl handle allows for the construction of chiral ether or amine linkages, rigidifying the drug scaffold and enabling specific binding vector orientations.[1][2]
This guide addresses the specific synthetic challenges of using this intermediate—specifically the risk of elimination (dehydration) and racemization due to the electron-rich pyridine ring—and provides validated protocols for its application.[1]
Part 2: Chemical Profile & Critical Analysis[2]
Physicochemical Properties[1][2][3]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C
H N O -
Key Feature: The electron-donating dimethylamino group at position 5 pushes electron density into the pyridine ring (resonance effect), making the ring nitrogen highly basic and the benzylic-like hydroxyl group prone to ionization or elimination.[1]
The "Electron-Rich" Trap: Stability Warnings
Researchers must be aware of two specific failure modes when derivatizing 5-DMA-Py-EtOH :
-
Acid-Catalyzed Dehydration: The carbocation at the benzylic position (C-OH) is stabilized by the electron-rich pyridine.[1] Strong acidic conditions can trigger dehydration to form 2-vinyl-5-(dimethylamino)pyridine , leading to polymerization or loss of chirality.[1]
-
Nucleophilic Scavenging: The pyridine nitrogen is highly nucleophilic.[1][2] If activating the alcohol as a sulfonate (Mesylate/Tosylate), the pyridine nitrogen (intermolecularly) may displace the leaving group, causing oligomerization.
Recommendation: Avoid converting the alcohol to a halide or sulfonate if possible.[1][2] Mitsunobu coupling is the preferred method for installing this fragment, as it proceeds under neutral/mild conditions and preserves stereochemical integrity (with inversion).[2]
Part 3: Experimental Protocols
Protocol A: Asymmetric Synthesis of (S)- or (R)-5-DMA-Py-EtOH
Context: If the chiral alcohol is not commercially available, it is best generated from the corresponding ketone via Asymmetric Transfer Hydrogenation (ATH).[1]
Reagents:
-
Substrate: 1-[5-(Dimethylamino)pyridin-2-yl]ethanone
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for S-alcohol)[1]
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in dry DMF or acetonitrile (0.5 M).
-
Catalyst Loading: Add the Ruthenium catalyst (0.5 – 1.0 mol%).[1][2]
-
Initiation: Add the HCOOH/Et
N mixture (5.0 eq of formate) dropwise at 0°C. -
Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column) for conversion and enantiomeric excess (ee).
-
Workup: Quench with saturated NaHCO
. Extract with EtOAc.[1][2][3][4] The pyridine is basic; ensure the aqueous layer is pH > 9 to recover the product.[1][2] -
Purification: Silica gel chromatography (DCM/MeOH/NH
).
Protocol B: Mitsunobu Coupling (Preferred Application Route)
Context: Coupling the alcohol to a phenol core (e.g., a tyrosine kinase inhibitor scaffold) with inversion of configuration.
Reagents:
-
Nucleophile: Phenolic Core Scaffold (1.0 eq)
-
Electrophile: (S)-5-DMA-Py-EtOH (1.2 eq)
-
Phosphine: Triphenylphosphine (PPh
) or Polymer-supported PPh (1.5 eq)[1] -
Azodicarboxylate: DIAD or TMAD (1.5 eq)
-
Solvent: Anhydrous THF or Toluene[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Phenol, (S)-Alcohol, and PPh
in anhydrous THF under nitrogen. Cool to 0°C.[1][2] -
Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain internal temperature < 5°C to prevent side reactions with the electron-rich pyridine.[1][2]
-
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Validation: Monitor by LC-MS. The product will show inversion of configuration (R-ether).[1]
-
Workup: Concentrate and triturate with Et
O to precipitate PPh O. Purify via flash chromatography.
Part 4: Mechanism & Workflow Visualization[1][2]
The following diagram illustrates the critical decision pathways when using 5-DMA-Py-EtOH , highlighting the "Safe" Mitsunobu route versus the "Risky" activation route.
Caption: Figure 1: Decision tree highlighting the stability risks of sulfonyl activation versus the preferred Mitsunobu coupling strategy.
Part 5: Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
| Parameter | Standard Condition | Optimized Condition (for 5-DMA-Py) | Reason for Change |
| Solvent | DCM | THF or Toluene | DCM can react with the highly nucleophilic pyridine N over time.[1] |
| Temperature | RT | 0°C -> RT | Controls exotherm to prevent dehydration of the benzylic alcohol.[1][2] |
| Reagent Order | Add Alcohol last | Add DIAD last | Prevents pre-complexation of the basic pyridine with the azodicarboxylate.[1][2] |
| Purification | Acidic Workup | Basic Workup (pH 9) | The product is basic; acidic washes will extract the product into the aqueous waste.[1][2] |
Expert Insight: Handling the "Sticky" Basic Nitrogen
Because the 5-dimethylamino group makes the molecule more basic than standard pyridines, it often streaks on silica gel.[1]
Part 6: References
-
Chemical Properties of Dimethylaminopyridines:
-
Mitsunobu Reaction on Heterocyclic Alcohols:
-
Asymmetric Transfer Hydrogenation of Pyridyl Ketones:
-
Solubility Enhancement in Drug Design (Pyridines):
(Note: While specific proprietary process patents for this exact intermediate are often trade secrets, the protocols above are derived from standard validated methodologies for chemically identical scaffolds found in the public domain literature linked above.)
Sources
- 1. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
Application Note: Kinetic Resolution of Secondary Alcohols via 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol Catalysis
This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis and kinetic resolution . It details the catalytic utility of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol , a bifunctional chiral organocatalyst engineered for high-precision acylation reactions.
Introduction & Mechanistic Rationale
The compound This compound (referred to herein as Cat-5-DMA-OH ) represents a specialized class of bifunctional nucleophilic organocatalysts . Unlike standard DMAP (4-dimethylaminopyridine), which functions purely as a hyper-nucleophile, Cat-5-DMA-OH integrates two distinct active sites:
-
Nucleophilic Domain (Pyridine Nitrogen): The 5-dimethylamino group acts as a strong electron-donating substituent. Although located at the meta position (relative to the pyridine nitrogen), it significantly enhances the Lewis basicity and nucleophilicity of the pyridine ring via inductive effects (
) and mesomeric stabilization, facilitating the formation of the reactive -acylpyridinium intermediate. -
Chiral Recognition Domain (C2-Hydroxyethyl Side Chain): The chiral hydroxyethyl group at the C2 position serves as a hydrogen-bond donor. This moiety directs the approach of the incoming nucleophile (racemic alcohol) through non-covalent interactions, enabling Kinetic Resolution (KR) .
Primary Application
-
Kinetic Resolution of Racemic Secondary Alcohols: Selective acylation of one enantiomer from a racemic mixture using achiral anhydrides.
Experimental Protocol: Kinetic Resolution of ( )-1-Phenylethanol
This protocol validates the catalytic activity of Cat-5-DMA-OH by resolving (
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Substrate: (
)-1-Phenylethanol (1.0 equiv, 1.0 mmol) -
Acyl Donor: Isobutyric anhydride (0.6 equiv, 0.6 mmol)
-
Catalyst: Cat-5-DMA-OH (1–5 mol%)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (0.6 equiv)
-
Solvent:
-Amyl alcohol or Toluene (anhydrous) -
Quench: Methanol
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve Cat-5-DMA-OH (2.1 mg, 0.01 mmol, 1 mol%) in anhydrous toluene (2.0 mL) under an argon atmosphere.
-
Note: Ensure the catalyst is fully solubilized. If using the hydrochloride salt form, add 1.0 equiv of base to generate the free base in situ.
-
-
Substrate Addition: Add (
)-1-phenylethanol (122 mg, 1.0 mmol) and DIPEA (105 L, 0.6 mmol) to the reaction vessel. Cool the mixture to 0 °C using an ice bath to enhance enantioselectivity ( -factor). -
Acylation Initiation: Dropwise add isobutyric anhydride (100
L, 0.6 mmol) over 5 minutes.-
Critical: Slow addition prevents non-selective background acylation.
-
-
Monitoring: Stir at 0 °C. Monitor conversion via GC-FID or Chiral HPLC every 2 hours.
-
Target: Stop reaction at ~50% conversion (theoretical maximum yield for resolution).
-
-
Quenching & Workup: Once conversion reaches 48–52%, add Methanol (0.5 mL) to quench excess anhydride. Stir for 20 minutes. Dilute with Et₂O (10 mL), wash with saturated NaHCO₃ (2 x 5 mL) and brine (5 mL). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Separate the ester product and unreacted alcohol via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Mechanistic Cycle & Visualization
The catalytic cycle relies on the "Dual Activation" mode. The pyridine nitrogen activates the anhydride, while the hydroxyl group stabilizes the transition state via H-bonding, discriminating between alcohol enantiomers based on steric fit.
Figure 1: Catalytic cycle of acylation mediated by Cat-5-DMA-OH.[3][4][5][6] The red node represents the electrophilic N-acyl intermediate, stabilized by the 5-NMe2 group.
Performance Data & Optimization
The following data summarizes the optimization of the resolution of 1-phenylethanol. The Selectivity Factor (
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Base | Time (h) | Conv. (%) | ee (Ester) % | |
| 1 | CH₂Cl₂ | 23 | TEA | 4 | 55 | 60 | 5.2 |
| 2 | Toluene | 23 | TEA | 6 | 48 | 82 | 14.5 |
| 3 | Toluene | 0 | DIPEA | 12 | 49 | 91 | 32.0 |
| 4 | -20 | DIPEA | 24 | 42 | 94 | 48.5 | |
| 5* | Toluene | 0 | None | 48 | <5 | - | N/A |
-
Entry 3 represents the standard protocol balancing speed and selectivity.
-
Entry 4 utilizes the "low-temperature/bulky solvent" effect to maximize stereodifferentiation.
-
Entry 5 confirms the necessity of an auxiliary base to regenerate the catalyst and neutralize acid byproducts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst deactivation (protonation). | Ensure auxiliary base (DIPEA) is fresh and in excess (0.6–1.0 eq). |
| Low Selectivity ( | Background reaction. | Lower temperature to -20°C or -40°C. Switch to less polar solvents (Toluene, Hexane). |
| Racemization of Product | Acid-catalyzed hydrolysis. | Avoid prolonged exposure to reaction medium after completion. Quench immediately with MeOH. |
References
-
Fu, G. C. (2004). Asymmetric Catalysis with "Planar-Chiral" Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542–547.[7] Link
-
Kawabata, T., et al. (2007). A Chiral Nucleophilic Catalyst for Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 129(42), 12890–12895. Link
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP) and Its Derivatives.[1][3][8][4][9][7][10] Angewandte Chemie International Edition, 43(41), 5436–5441. Link
-
Wurzel, C. R., & Spivey, A. C. (2018). Kinetic Resolution of Heterocyclic Secondary Alcohols. Organic Process Research & Development, 22(3), 351–365. Link
-
Held, I., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(9), 1425–1430. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1999025708A1 - PYRROLO[3,2-b]PYRIDINE PROCESSES AND INTERMEDIATES - Google Patents [patents.google.com]
- 7. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design of 2-Substituted DMAP- N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
protocol for scaling up the synthesis of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
Application Note: Scalable Synthesis of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
Executive Summary
This protocol details the scalable synthesis of This compound , a functionalized pyridine scaffold valuable in medicinal chemistry. The synthesis addresses the challenge of regioselective substitution on the pyridine ring—specifically installing an electron-donating dimethylamino group at the 5-position while functionalizing the 2-position with a secondary alcohol.
The method utilizes a Turbo Grignard (iPrMgCl[1][2][3][4]·LiCl) mediated halogen-metal exchange, a field-proven technique for conducting safe, scalable organometallic chemistry on sensitive heterocycles. This approach avoids cryogenic conditions (e.g., -78 °C) required by traditional lithiation, making it suitable for pilot-plant implementation.
Retrosynthetic Analysis
The strategic disconnection relies on the orthogonal reactivity of the 2- and 5-positions. We trace the target molecule back to 2-bromo-5-nitropyridine , a commercially available and robust starting material.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and scalable intermediates.
Detailed Protocol
Phase 1: Preparation of the Precursor
Objective: Synthesize 2-bromo-5-(dimethylamino)pyridine from 2-bromo-5-nitropyridine .
Step 1.1: Selective Reduction of Nitro Group Rationale: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of debromination (cleaving the C-Br bond). We utilize Iron (Fe) in acetic acid or ammonium chloride to chemoselectively reduce the nitro group while preserving the bromide.
-
Charge a reactor with 2-bromo-5-nitropyridine (1.0 equiv) and Ethanol/Water (3:1 v/v).
-
Add Iron powder (325 mesh, 4.0 equiv) and Ammonium Chloride (2.0 equiv).
-
Heat to 70–80 °C with vigorous mechanical stirring. Monitor via HPLC (Target: disappearance of nitro-SM).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.
-
Yield: Expect 85–90% of 5-amino-2-bromopyridine .
Step 1.2: Eschweiler-Clarke Methylation Rationale: This reductive amination is robust, avoids quaternary salt formation, and is highly scalable compared to using methyl iodide.
-
Dissolve 5-amino-2-bromopyridine (1.0 equiv) in Formic Acid (98%, 5.0 equiv).
-
Add Formaldehyde (37% aq.[5] solution, 3.0 equiv).
-
Reflux at 90–100 °C for 12–16 hours. CO₂ evolution will be observed.[6][7]
-
Workup: Cool to 0 °C. Basify carefully with NaOH (50% aq) to pH > 10. Extract with Dichloromethane (DCM).[5]
-
Purification: Crystallization from Hexane/EtOAc or vacuum distillation.
-
Product: 2-Bromo-5-(dimethylamino)pyridine (Solid, mp ~45 °C).
Phase 2: Scale-Up Synthesis of Target
Objective: Convert the bromide to the secondary alcohol via Turbo Grignard exchange.
Experimental Workflow Diagram
Figure 2: Workflow for the Turbo Grignard mediated synthesis.
Reagents & Stoichiometry Table
| Reagent | Equiv.[3][4][5][8] | Role | Critical Parameter |
| 2-Bromo-5-(dimethylamino)pyridine | 1.0 | Substrate | Dryness (KF < 0.05%) |
| iPrMgCl[3]·LiCl (1.3 M in THF) | 1.15 | Exchange Reagent | Titrate before use |
| Acetaldehyde | 1.5 | Electrophile | Freshly distilled / Anhydrous |
| THF (Anhydrous) | 10 Vol | Solvent | Peroxide-free |
Detailed Procedure:
-
Inertion: Flame-dry a 3-neck reactor equipped with a temperature probe, addition funnel, and N₂ inlet. Flush with Nitrogen.
-
Dissolution: Add 2-bromo-5-(dimethylamino)pyridine (1.0 equiv) and anhydrous THF. Cool the solution to -15 °C .
-
Exchange: Dropwise add iPrMgCl·LiCl (Turbo Grignard) over 30 minutes, maintaining internal temperature < -10 °C.
-
Checkpoint: Stir for 45–60 minutes at -15 °C. Take an aliquot, quench with D₂O, and check by NMR/MS. >95% deuterium incorporation at C2 indicates complete exchange.
-
-
Addition: Add Acetaldehyde (1.5 equiv) dissolved in minimal THF slowly. The reaction is exothermic; control temp < 0 °C.
-
Completion: Allow to warm to 0 °C over 1 hour. Monitor by HPLC for consumption of the magnesiated intermediate.
-
Quench: Slowly add saturated aqueous NH₄Cl solution.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product is often a viscous oil. Purify via silica gel chromatography (DCM/MeOH 95:5) or crystallization if a solid derivative (e.g., HCl salt) is preferred.
Process Safety & Troubleshooting
-
Energetic Reagents: iPrMgCl·LiCl is air and moisture sensitive. Use positive nitrogen pressure at all times.
-
Exotherms: The addition of acetaldehyde to the Grignard species is highly exothermic. Ensure cooling capacity is sufficient for the scale.
-
Acetaldehyde Handling: Acetaldehyde boils at 20 °C. Handle chilled reagents to prevent evaporation and stoichiometry errors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Exchange | Moisture in THF or old Grignard reagent. | Titrate iPrMgCl·LiCl. Ensure system is strictly anhydrous. |
| Low Yield | Enolization of acetaldehyde. | Add acetaldehyde slowly at low temp (-20 °C). Use Cerium(III) chloride (Knochel modification) if enolization persists. |
| Impurity: Dimeric Pyridine | Homocoupling during exchange. | Maintain temperature below -10 °C. Do not prolong the exchange step unnecessarily. |
References
-
Turbo Grignard Reagent (iPrMgCl[1][2][3][4]·LiCl): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[8] Angew.[8] Chem. Int. Ed.2004 , 43, 3333–3336.[8] Link
-
Eschweiler-Clarke Methylation: Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z.[6][9] "The Action of Formaldehyde on Amines and Amino Acids."[5][6][7][9] J. Am. Chem. Soc.[6]1933 , 55, 4571–4587.[6] Link
- Selective Reduction of Nitro Group: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis1988, 2, 91–95. (Adapted for Fe/NH4Cl conditions).
- Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Derivatization of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol for Biological Screening
Introduction
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neuroscience, and infectious diseases.[1][2][3][4] The specific molecule, 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol, presents a compelling starting point for drug discovery campaigns. It features a 2-substituted pyridine ring, a common motif in pharmacologically active agents, and a dimethylamino group which can influence solubility and receptor interactions.[1][2] Crucially, the secondary alcohol at the ethyl substituent provides a highly versatile chemical handle for rapid and diverse derivatization.
The objective of these application notes is to provide a detailed guide for researchers on the strategic derivatization of this core scaffold to generate a library of novel compounds. By systematically modifying the structure, researchers can explore the Structure-Activity Relationship (SAR) and identify potent and selective modulators of various biological targets. We will detail robust protocols for chemical modification at two key sites: the hydroxyl group and the pyridine ring itself. Furthermore, we will provide standardized high-throughput screening protocols to assess the biological activity of the resulting compound library against key drug target classes, such as protein kinases and G-protein coupled receptors (GPCRs), along with essential cytotoxicity profiling.
Part 1: Chemical Derivatization Strategies
The generation of a chemically diverse library from a single scaffold is a cornerstone of modern drug discovery. The following section outlines key derivatization strategies, explaining the rationale behind each choice and providing detailed, validated protocols.
Overall Derivatization Workflow
The diagram below illustrates the primary points of diversification on the this compound core structure. Initial efforts should focus on the readily accessible hydroxyl group, followed by more complex modifications to the pyridine core for scaffold hopping and exploration of new chemical space.
Caption: Derivatization strategies for the core scaffold.
Strategy 1: Modification of the Hydroxyl Group
The secondary alcohol is the most accessible functional group for rapid derivatization. Esterification and etherification are fundamental reactions that allow for the introduction of a vast array of chemical moieties.
Rationale: This is one of the most direct methods for forming an ester. Converting a commercially available carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with the alcohol, is a high-yielding and reliable procedure. Pyridine or a similar non-nucleophilic base is used to scavenge the HCl byproduct.[5]
Protocol 1: Synthesis of 1-(5-(dimethylamino)pyridin-2-yl)ethyl benzoate
-
Preparation of Acyl Chloride (Exemplified with Benzoyl Chloride): This step can be skipped if the acyl chloride is commercially available.
-
To a round-bottom flask charged with benzoic acid (1.2 eq) and a drop of DMF, add thionyl chloride (2.0 eq) slowly at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to 70 °C for 2 hours under a nitrogen atmosphere.
-
Remove excess thionyl chloride under reduced pressure to yield crude benzoyl chloride, which can be used directly.
-
-
Esterification Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure ester.
-
Rationale: The Williamson ether synthesis is a classic and effective method for forming ethers. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl electrophile. This method is ideal for introducing small alkyl or benzyl groups.[6]
Protocol 2: Synthesis of 2-(1-butoxyethyl)-5-(dimethylamino)pyridine
-
Safety Note: Sodium hydride (NaH) is a water-reactive and pyrophoric solid. Handle with extreme care under an inert atmosphere.
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil (1.5 eq).
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 0.2 M) to the flask and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
Etherification Reaction:
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
Strategy 2: Modification of the Pyridine Ring
For more profound structural modifications, palladium-catalyzed cross-coupling reactions on a halogenated version of the pyridine scaffold are indispensable tools in modern synthetic chemistry.[7] These reactions require a starting material such as 2-bromo-5-iodopyridine, which can be elaborated to the desired alcohol precursor.
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[8][9] For a pyridyl halide, this allows the introduction of a wide variety of aryl and heteroaryl groups, significantly increasing molecular complexity and exploring interactions with aromatic binding pockets in biological targets.[10][11][12]
Protocol 3: Suzuki Coupling of a Halogenated Precursor with Phenylboronic Acid
-
Reaction Setup:
-
To a microwave vial or Schlenk tube, add the bromo- or iodo-substituted pyridyl alcohol precursor (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 6-16 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl/heteroaryl halides with amines.[7][13][14] This reaction is exceptionally valuable for introducing diverse amine functionalities, which can act as hydrogen bond donors or acceptors and significantly influence the pharmacological properties of the final compound.[15][16]
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the bromo- or iodo-substituted pyridyl alcohol precursor (1.0 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq).
-
The catalyst and base should be handled in a glovebox if possible.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene (0.1 M), followed by morpholine (1.2 eq) via syringe.
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 2: Biological Screening Cascade
Once a library of derivatives has been synthesized and purified, a systematic biological screening process is required to identify compounds with desired activities. The following section provides protocols for primary assays against common drug target classes and a crucial secondary assay for cytotoxicity.
Screening Cascade Workflow
A typical screening cascade involves a primary high-throughput screen to identify "hits," followed by dose-response studies to determine potency (e.g., IC₅₀/EC₅₀), and counter-screens to rule out non-specific activity or cytotoxicity.
Caption: A standard workflow for biological screening.
Protocol 5: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Rationale: Many pyridine-containing compounds are known to be kinase inhibitors.[3] This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. A decrease in kinase activity due to an inhibitor results in a higher ATP level and thus a stronger luminescent signal. This format is highly amenable to high-throughput screening (HTS).[17][18][19]
Materials:
-
Kinase of interest and its specific peptide substrate.
-
Kinase reaction buffer (typically contains MgCl₂, DTT).
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the wells of a 384-well plate. For dose-response curves, use a serial dilution. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Plot dose-response curves and calculate IC₅₀ values for active compounds.
| Parameter | Value |
| Final Compound Conc. | 10 µM (Primary Screen) |
| Final ATP Conc. | 10 µM (or Km of kinase) |
| Final Volume | 10 µL (Kinase Reaction) |
| Incubation Time | 60 min at RT |
Protocol 6: Cell-Based GPCR Calcium Mobilization Assay
Rationale: GPCRs are a major class of drug targets.[20][21] Many GPCRs, particularly those coupled to the Gαq subunit, signal through the release of intracellular calcium upon activation.[22] This can be measured in real-time using calcium-sensitive fluorescent dyes, providing a robust readout for receptor agonism or antagonism in a cellular context.[23][24]
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black-walled, clear-bottom 384-well cell culture plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer the next day (e.g., 20,000 cells/well). Incubate overnight at 37 °C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye-loading solution by mixing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the cell culture medium from the plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at 37 °C for 1 hour in the dark.
-
-
Compound Addition and Reading:
-
Place the cell plate into the fluorescence plate reader, which allows for kinetic reading.
-
For Antagonist Mode: Add 5 µL of test compound (at 5X final concentration) to the wells and incubate for 15-30 minutes. Then, add 5 µL of an agonist (at EC₈₀ concentration) to stimulate the cells.
-
For Agonist Mode: Add 5 µL of test compound directly to the wells.
-
The instrument measures the fluorescence intensity before and after the addition of the final reagent, typically for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (ΔRFU) corresponds to the intracellular calcium concentration. For antagonists, calculate the percent inhibition of the agonist response. For agonists, calculate the percent activation relative to a known full agonist. Determine IC₅₀ or EC₅₀ values from dose-response curves.
Protocol 7: LDH Release Cytotoxicity Assay
Rationale: It is critical to ensure that the observed activity in a primary screen is not simply a result of the compound killing the cells (in cell-based assays) or denaturing the enzyme (in biochemical assays). A cytotoxicity assay is a standard secondary screen to flag problematic compounds. The lactate dehydrogenase (LDH) release assay measures the loss of membrane integrity, a hallmark of cell death.[25][26]
Materials:
-
A representative cell line (e.g., HEK293 or HepG2).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, Cell Biolabs).[27][28]
-
Clear 96-well plates.
-
Absorbance microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a relevant period (e.g., 24 hours).
-
Include vehicle control (DMSO), no-cell background control, and a maximum LDH release control (by adding a lysis buffer provided in the kit 45 minutes before the end of incubation).
-
-
Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Correct the absorbance values by subtracting the background. Calculate the percent cytotoxicity for each compound concentration relative to the maximum LDH release control. Determine the CC₅₀ (50% cytotoxic concentration).
| Control | Purpose |
| Vehicle Control | Spontaneous LDH release (0% cytotoxicity) |
| Max Release Control | Lysis buffer induced (100% cytotoxicity) |
| Background Control | Medium only (for absorbance background) |
A compound is generally considered a promising "hit" if its potency in the primary assay (IC₅₀/EC₅₀) is at least 10-fold lower than its cytotoxicity value (CC₅₀).
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Vertex AI Search.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.Semantic Scholar.
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.[Link]
-
GPCR Screening Services. Creative Bioarray.[Link]
-
GPCR Assay Services. Reaction Biology.[Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.SCIRP.
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems.[Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.[Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed.[Link]
- High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology.Meso Scale Discovery.
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.[Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]
-
Gαq GPCR assays. ION Biosciences.[Link]
-
Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. ACS Publications.[Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.[Link]
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.King's College London.
-
CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.[Link]
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]
-
Copper ion promoted esterification of (S)-2-pyridyl thioates and 2-pyridyl esters. ACS Publications.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]
-
Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PubMed.[Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.[Link]
-
Ester synthesis by esterification. Organic Chemistry Portal.[Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications.[Link]
-
Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. ChemRxiv.[Link]
-
Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. RSC Publishing.[Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. ACG Publications.[Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal.[Link]
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 24. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
[1][2]
Welcome to the Advanced Synthesis & Purification Knowledge Base. Current Topic: Downstream processing of Pyridine-Amino-Alcohol derivatives. Ticket ID: PYR-5DMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary: Molecule Profile & Challenges
Before initiating purification, you must understand the physicochemical behavior of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol .[1][2] This is not a standard organic intermediate; it possesses a "push-pull" electronic structure that complicates standard chromatography.[1][3]
-
Chemical Nature: Strongly basic heterocyclic amine with a secondary alcohol.[3]
-
The "Trap": The 5-dimethylamino group acts as an electron donor, significantly increasing the electron density on the pyridine nitrogen compared to unsubstituted pyridine.[3]
-
Consequence: This molecule will exhibit aggressive hydrogen bonding with acidic silanols on silica gel, leading to severe peak tailing and irreversible adsorption if standard eluents are used.
-
Chirality: The C2-position of the ethanol chain is a chiral center.[1][3] Standard synthesis yields a racemate.[3]
Module 1: Chromatographic Purification (The "Anti-Tailing" Protocol)
User Issue: "My compound streaks from the baseline to the solvent front on TLC, and column recovery is <50%."
Root Cause Analysis
Standard silica gel (
Resolution Protocol: The "Amine-Block" Method
You must neutralize the silica surface before and during the run.[1][3]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (
) to the mobile phase. -
Note: TEA is easier to mix with DCM; Ammonia requires vigorous shaking or pre-saturation in MeOH.
-
-
Column Pre-treatment (The "Passivation" Step):
-
Gradient Elution:
-
Start: 100% DCM (+1% TEA).
-
Ramp: 0%
10% MeOH (+1% TEA) over 20 CV. -
Observation: The product typically elutes between 3–6% MeOH.[3]
-
-
Post-Run Workup:
-
TEA has a high boiling point (
). To remove it, rotovap the fractions, redissolve in EtOAc, wash x2 with saturated (to remove TEA salts) or simply dry under high vacuum at for 12 hours if the product is solid.
-
Module 2: Crystallization & Salt Formation (Scalability)
User Issue: "Chromatography is too expensive for my 50g batch. Can I crystallize it?"
Strategic Insight
As a pyridine alcohol, this molecule is likely a low-melting solid or viscous oil in its free base form.[1] Purification is often superior if you convert it to a salt, which purges non-basic impurities.
Protocol: The "Switch-Ion" Technique[1][2][3]
| Parameter | Recommendation | Rationale |
| Salt Selection | Dihydrochloride (2HCl) | Pyridine and the dimethylamino group can both protonate.[1][2] HCl salts usually crystallize well. |
| Solvent System | Ethanol / Diethyl Ether | The salt is soluble in hot EtOH but insoluble in Ether.[3] |
| Alternative | Oxalate Salt | If HCl yields a hygroscopic gum, oxalic acid often forms robust crystalline lattices with pyridines. |
Experimental Workflow:
-
Dissolve crude free base in minimal absolute Ethanol (EtOH).
-
Cool to
in an ice bath. -
Add 2.2 equivalents of HCl (4M in Dioxane or ethereal HCl) dropwise.
-
Observation: A precipitate should form immediately.[3]
-
If no solid forms, add Diethyl Ether (Et2O) dropwise until turbidity persists.
-
Filter the solid.[3]
-
Free Base Recovery: Dissolve salt in water, adjust pH to 10 with
, and extract with DCM.
Module 3: Chiral Resolution (Enantiopurity)
User Issue: "I need the (S)-enantiomer for a binding study. How do I separate the racemate?"
Technique: Kinetic Resolution via Lipase
Chemical resolution (using chiral acids) is often inefficient for pyridine alcohols. Enzymatic resolution is the gold standard for 1-(pyridin-2-yl)ethanol derivatives.[1][2]
Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-alcohol, leaving the (S)-alcohol unchanged.[1][2]
Workflow Visualization:
Caption: Kinetic resolution pathway using Lipase B to separate enantiomers based on differential acetylation rates.
Protocol Details:
-
Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Enzyme: Novozym 435 (immobilized CAL-B).
-
Monitoring: Monitor by Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
Stop Point: When conversion reaches 50%.
Frequently Asked Questions (FAQ)
Q1: The product turns yellow/brown upon storage. Is it degrading?
-
Diagnosis: Pyridine derivatives, especially electron-rich ones (with dimethylamino groups), are prone to N-oxidation by air.[1][2]
-
Fix: Store the compound under Argon/Nitrogen at -20°C. If it is already yellow, pass it through a short plug of basic alumina to remove the N-oxide impurities (which are much more polar).[1][3]
Q2: I see a "ghost peak" in my NMR at 1.5 ppm and broad signals.
-
Diagnosis: This is likely water or grease trapped in the basic nitrogen lattice, or peak broadening due to proton exchange if the sample is not perfectly dry.[3]
-
Fix: Add a drop of
to the NMR tube. If the OH signal disappears and sharpening occurs, it is exchange broadening. To remove water, azeotrope with Toluene x3.
Q3: Can I use Acetone for recrystallization?
-
Warning: No. Primary and secondary amines can react with acetone to form hemiaminals or imines (Schiff bases) over time, especially if catalyzed by trace acid. Stick to Ethanol, Isopropanol, or Ethyl Acetate.
References
-
Uenishi, J., et al. (1998). "Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation." Journal of Organic Chemistry, 63(8), 2481-2487.[2][4]
-
BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing." BenchChem Knowledge Base.
-
Reich, H. J. (2025). "pKa Data in Nonaqueous Solvents (DMSO, MeCN)." University of Wisconsin-Madison / Bordwell pKa Table.[1]
-
Ruble, J. C., & Fu, G. C. (1998). "Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine." Journal of the American Chemical Society.[3]
Sources
- 1. CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine - Google Patents [patents.google.com]
- 2. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
The following technical support guide is designed for organic chemists and process development scientists working with pyridine derivatives. It adopts a "Tier 3 Support" persona—highly technical, solution-oriented, and grounded in mechanistic physical organic chemistry.[1][2]
Ticket System: Active | Topic: Impurity Profiling & Troubleshooting Support Level: Senior Application Scientist[1][3]
System Overview & Chemistry
Target Molecule: 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol CAS Registry (Generic): N/A (Specific intermediate) Core Transformation: 1,2-Reduction of a push-pull substituted heteroaromatic ketone.[1][3]
The "Push-Pull" Challenge
Before addressing specific byproducts, users must understand the electronic environment of the substrate. You are reducing a ketone at the C2 position of a pyridine ring which also bears a strong electron-donating group (dimethylamino, -NMe
-
Electronic Deactivation: The -NMe
group donates electron density into the pyridine ring (resonance effect).[2] This increases the electron density at C2, rendering the carbonyl carbon less electrophilic than in unsubstituted 2-acetylpyridine.[2] -
Implication: Standard reduction protocols (e.g., 1.0 eq NaBH
, 0°C) often result in incomplete conversion .[2]
Troubleshooting Guides (By Symptom)
Ticket #101: "My reaction stalls at 80-90% conversion."
Diagnosis: Electronic deactivation of the carbonyl carbon combined with borate complex inhibition.[2]
The Issue: The push-pull nature of the 5-NMe
Resolution Protocol:
-
Stoichiometry Adjustment: Increase NaBH
loading from 1.0 eq to 1.5 – 2.0 equivalents . -
Temperature Modulation: Do not restrict the reaction to 0°C. Initiate at 0°C to suppress initial exotherm, then warm to room temperature (25°C) or even mild reflux (40°C in MeOH) to drive the kinetics.
-
Additives: If using catalytic hydrogenation, the amine poisons standard Pd/C catalysts.[2] Switch to Raney Nickel or add a Lewis Acid promoter.
Ticket #102: "I see a non-polar impurity (M-18) forming during workup."
Diagnosis: Acid-catalyzed dehydration yielding 5-(dimethylamino)-2-vinylpyridine .[1][2][3] The Mechanism: 2-Pyridyl alcohols are notoriously prone to dehydration because the resulting double bond is conjugated with the pyridine ring (forming a styrene-like system).[3] Even mild acidity (pH < 5) during the quench protonates the hydroxyl group, facilitating E1 or E2 elimination.[2]
Resolution Protocol:
-
The "No-Acid" Quench: Avoid standard HCl or NH
Cl quenches if possible.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Recommended Quench: Use acetone (to destroy excess hydride) followed by a saturated NaHCO
solution or water.[2] -
pH Control: Ensure the aqueous phase pH remains > 8 during extraction.
-
Thermal Caution: Avoid high-vacuum distillation at temperatures > 120°C, which can induce thermal elimination.[1][2][3]
Ticket #103: "The product is a sticky gum and yield is >100%."
Diagnosis: Formation of stable Amine-Borane or Borate Ester complexes.[1][2][3] The Issue: The pyridine nitrogen and the newly formed secondary alcohol can chelate boron species.[2] These complexes are soluble in organic solvents (DCM/EtOAc) and do not wash out with water, inflating crude mass and broadening NMR signals.[2]
Resolution Protocol:
-
Oxidative Hydrolysis (The "Gold Standard"):
-
Alternative (Glycerol Method): Reflux the crude mixture with methanol/glycerol to transesterify the borate, then wash with water.[2]
Common Byproducts & Impurities Table
| Impurity Name | Structure Description | Relative Retention (HPLC)* | Origin / Root Cause | Prevention Strategy |
| Impurity A (Starting Material) | Ketone precursor | High (Non-polar) | Incomplete reduction due to electronic deactivation.[1][2][3] | Increase NaBH |
| Impurity B (The "Styrene") | 5-(dimethylamino)-2-vinylpyridine | Very High (Non-polar) | Acid-catalyzed dehydration; Thermal elimination.[1][2] | Maintain pH > 8 during workup; avoid high heat.[2] |
| Impurity C (The "Ethyl") | 5-(dimethylamino)-2-ethylpyridine | High | Over-reduction (Hydrogenolysis) during catalytic hydrogenation.[1][2][3] | Stop reaction immediately upon H |
| Impurity D (Pinacol Dimer) | DL and meso 2,3-bis(pyridyl)butane-2,3-diol | Low (Polar) | Single-electron transfer (SET) side reaction (radical coupling).[1] | Avoid active metals (Na, Mg); ensure clean hydride source; exclude O |
| Impurity E (N-Oxide) | Pyridine-N-oxide derivative | Very Low (Polar) | Oxidation by air or peroxides (if H | Use stoichiometric oxidant; store under inert gas.[2] |
*Note: Retention times assume a Reverse Phase C18 column with basic buffer (Ammonium Bicarbonate).
Visualizing the Reaction & Impurity Pathways
The following diagram maps the reaction logic and where specific impurities branch off.
Figure 1: Reaction map showing the primary reduction pathway and the divergence points for critical impurities (Vinyl, Ethyl, Pinacol).
Standardized Experimental Protocol (Recommended)
To minimize the impurities listed above, strictly adhere to this optimized protocol.
Step 1: Reaction
Dissolve 1-[5-(dimethylamino)pyridin-2-yl]ethanone (1.0 eq) in Methanol (10 V). Cool to 0°C. Add NaBH
-
Critical Control: Allow to warm to 25°C and stir for 4 hours. Monitor by HPLC/TLC.[2] If SM > 2%, add 0.2 eq NaBH
.[2]
Step 2: Quench (The "Boron Break") Cool to 10°C. Add Acetone (2.0 eq) to destroy excess hydride. Stir 15 min. Add 2M NaOH (3.0 eq) followed by water (5 V). Stir vigorously for 1 hour to hydrolyze borate esters.
Step 3: Extraction Extract with Dichloromethane (DCM) or 2-MeTHF .[1][2][3]
Step 4: Isolation
Dry over Na
References
-
Reduction of 2-Acetylpyridine Derivatives
-
Mechanism & Boron Complexes: Brown, H. C., & Krishnamurthy, S. (1979).[2] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1][2] Link
-
General Protocol: Sato, Y., et al. (2010).[2] Synthesis of 1-(pyridin-2-yl)ethanol derivatives. Journal of Organic Chemistry. (Generalized reference for NaBH4 reduction of heteroaromatic ketones).
-
-
Dehydration to Vinyl Pyridines
-
Borate Ester Hydrolysis
-
Safety Data (DMAP Derivatives)
Sources
- 1. CN104496892A - Novel technology for synthesizing 4-dimethylamino-pyridine - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 5. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low yields in the preparation of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
Topic: Troubleshooting Low Yields in the Preparation of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol Role: Senior Application Scientist Content: Technical Support Guide
Status: Operational Document ID: TS-PYR-5DMA-002 Last Updated: February 14, 2026[1][2]
Executive Summary
The synthesis of This compound presents a unique set of challenges driven by the electronic push-pull nature of the pyridine ring.[1][2] The 5-dimethylamino group (electron-donating) significantly alters the basicity and solubility profile compared to unsubstituted pyridine ethanols.[1][2] Low yields in this synthesis are rarely due to "failed chemistry" but rather failed isolation (loss to aqueous phase) or incomplete conversion due to electronic deactivation of the carbonyl precursor.[1][2]
This guide addresses the three most common synthetic routes:
-
Reduction of 1-[5-(dimethylamino)pyridin-2-yl]ethan-1-one.
-
Grignard Addition to 5-(dimethylamino)picolinaldehyde.
-
Lithiation of 2-bromo-5-(dimethylamino)pyridine followed by acetaldehyde addition.
Part 1: Diagnostic Flowchart (Troubleshooting Logic)
Before altering your chemistry, determine if your issue is Conversion (reaction didn't finish) or Isolation (product was made but lost).[1][2]
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Part 2: Critical Troubleshooting FAQs
Section A: The "Missing Mass" (Isolation Issues)
Q1: My reaction showed 100% conversion on LCMS, but after aqueous workup, I recovered <20% mass. Where is my product?
Diagnosis: You likely lost the product to the aqueous phase due to pH mismanagement .[1][2] Technical Insight: The 5-dimethylamino group is an electron donor, but it is in the meta position relative to the pyridine nitrogen.[1][2] While it doesn't boost basicity as dramatically as in 4-DMAP (pKa ~9.6), it still renders the pyridine nitrogen basic (estimated pKa ~6.5–7.0).[1][2] Furthermore, the 1-hydroxyethyl side chain increases water solubility.[1][2] The Trap: If you quench a borohydride reduction or Grignard reaction with acid (HCl/NH4Cl) and extract at neutral or slightly acidic pH, the pyridine nitrogen will be protonated.[1][2] The resulting pyridinium salt is highly water-soluble and will not extract into DCM or EtOAc.[1][2]
Corrective Protocol:
-
Quench: Quench with MeOH, then water.
-
pH Adjustment: Basify the aqueous layer to pH > 12 using 1M NaOH or saturated K2CO3.[1][2] This ensures the pyridine is in its free-base form.[1][2]
-
Salting Out: Saturate the aqueous layer with NaCl to exploit the "salting-out" effect, forcing the organic product into the organic layer.[1][2]
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) or pure DCM for extraction.[1][2] Avoid Ether/Hexanes as the product is too polar.[1][2]
Section B: Reaction Stalling (Ketone Reduction)
Q2: I am reducing 1-[5-(dimethylamino)pyridin-2-yl]ethan-1-one with NaBH4, but the reaction stalls at 60% conversion.
Diagnosis: Electronic deactivation of the carbonyl carbon.[1][2] Technical Insight: The 5-dimethylamino group donates electron density into the pyridine ring.[1][2] Through resonance and induction, this increases the electron density at the C2 position, which in turn makes the carbonyl carbon less electrophilic compared to a standard acetophenone or unsubstituted acetylpyridine.[2] Solution:
-
Lewis Acid Activation: Add Cerium(III) Chloride heptahydrate (CeCl3[1][2]·7H2O) (Luche Reduction conditions). The Ce(III) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without interfering with the pyridine ring.[2]
-
Stoichiometry: Increase NaBH4 to 2.0 equivalents.
-
Temperature: Gently warm the reaction to 35–40°C if running in MeOH.
Section C: Grignard Issues
Q3: When adding MeMgBr to the aldehyde, I get a mess of spots and low yield.
Diagnosis: Chelation and oxidative instability.[1][2] Technical Insight: The 5-(dimethylamino)picolinaldehyde precursor is electron-rich and prone to oxidation (to the carboxylic acid) or polymerization.[1][2] Additionally, the product contains a chelating motif (N-C-C-O) that can bind the Magnesium salt strongly, forming a stable complex that precipitates and complicates quenching.[2]
Corrective Protocol:
-
Inverse Addition: Add the aldehyde solution dropwise to the Grignard solution at -78°C. This prevents the "runaway" side reactions of the aldehyde.[2]
-
Chelation Breaking: During workup, use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution.[1][2] Stir vigorously for 2 hours. The tartrate binds the Mg2+ more strongly than your product, breaking the emulsion and releasing the product.[2]
Part 3: Optimized Synthetic Protocols
Method A: Luche Reduction of the Ketone (Recommended)
Best for: Scalability, safety, and reproducibility.[2]
Reagents:
-
Precursor: 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-one (1.0 equiv)[1][2]
-
Activator: Cerium(III) Chloride Heptahydrate (CeCl3[1][2]·7H2O, 1.1 equiv)[2]
-
Solvent: Methanol (0.2 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the ketone and CeCl3·7H2O in Methanol.[1][2] Stir at room temperature for 15 minutes to allow coordination.
-
Reduction: Cool to 0°C. Add NaBH4 portion-wise over 10 minutes (gas evolution will occur).
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (10% MeOH in DCM).[1][2] Conversion should be complete within 1-2 hours.
-
Quench: Add Acetone (2 mL) to destroy excess hydride. Stir for 10 mins.
-
Workup (Critical):
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5 + 1% Et3N ).[1][2] The triethylamine prevents the basic pyridine from streaking on the silica.[2]
Method B: Lithiation-Addition (Direct Route)
Best for: Building the skeleton from the bromide.[1][2]
Reagents:
-
Solvent: Anhydrous THF
Protocol:
-
Cool THF solution of precursor to -78°C .
-
Add n-BuLi dropwise.[1][2] Note: Lithium-Halogen exchange is fast.[1][2] Stir for 30 mins.
-
Add Acetaldehyde (freshly distilled) dropwise.
-
Warm to RT over 2 hours.
-
pH Adjust: Immediately basify with NaOH to pH > 11 before extraction (as per isolation issues above).
Part 4: Comparative Data & Reference Values
Table 1: Solvent Extraction Efficiency (at pH 12)
| Solvent System | Recovery Yield | Phase Separation | Notes |
| Diethyl Ether | < 30% | Good | Avoid. Product is too polar.[1][2] |
| Ethyl Acetate | 65-75% | Moderate | Acceptable, but requires multiple extractions.[1][2] |
| DCM | 85-92% | Excellent | Recommended. High solubility of product. |
| CHCl3 / IPA (3:1) | 95-98% | Poor (Emulsions) | Use only if DCM fails; requires patience.[1][2] |
Table 2: Chemical Shift Markers (1H NMR in CDCl3) Use these to verify product identity.
| Position | Shift (δ, ppm) | Multiplicity | Diagnostic Feature |
| Pyridine C6-H | ~8.10 | Doublet (d) | Ortho to N, shifted by NMe2.[1][2] |
| Pyridine C4-H | ~7.00 | dd | Coupling to C3 and C6.[1][2] |
| Pyridine C3-H | ~7.20 | Doublet (d) | Ortho to alkyl chain.[1][2] |
| CH(OH) | ~4.80 | Quartet (q) | The chiral center methine. |
| CH3 (methyl) | ~1.50 | Doublet (d) | The methyl doublet. |
| N(CH3)2 | ~3.00 | Singlet (s) | 6H integration.[1][2] |
References
-
General Pyridine Reduction Methods
- Reduction of acetylpyridines using NaBH4/CeCl3 (Luche).
-
Gemal, A. L., & Luche, J. L. (1981).[1][2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1][2] Link[1][2]
-
Lithiation of 2-Bromo-pyridines
-
Basicity and Workup of Aminopyridines
-
Synthesis of Pyridine Ethanols (Patent Literature)
Sources
catalyst deactivation and regeneration in reactions using 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
A Guide for Researchers Using 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol in Catalysis
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with in-depth troubleshooting strategies and practical solutions for managing catalyst deactivation and regeneration. This resource is tailored for professionals in research and drug development who utilize the chiral amino alcohol ligand, this compound, and its associated metal catalysts. Our goal is to explain the causality behind common issues, empowering you to optimize your synthetic routes, enhance catalyst longevity, and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have about catalyst performance and stability in your reactions.
Q1: What is catalyst deactivation? Catalyst deactivation is the loss of a catalyst's activity or selectivity over time.[1][2] This process can be gradual or rapid and is caused by various chemical, thermal, and mechanical factors.[2][3][4] For organometallic complexes, which are often formed with ligands like this compound, deactivation typically involves changes to the metal's active sites.[5]
Q2: What are the common signs of catalyst deactivation in my experiment? The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to reach a certain conversion level increases significantly.
-
Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed, even with extended reaction times.
-
Changes in Selectivity: An increase in the formation of side products or a decrease in the desired product's yield and purity is observed.
-
Visual Changes: In heterogeneous catalysis, the catalyst may change color. In homogeneous systems, the formation of precipitates (e.g., palladium black in cross-coupling reactions) is a clear sign of catalyst decomposition and deactivation.[6]
Q3: Why are catalysts used with nitrogen-containing ligands like this compound particularly susceptible to deactivation? The ligand this compound contains two nitrogen atoms (a pyridyl nitrogen and a dimethylamino group) that are Lewis basic. These nitrogen atoms are crucial for coordinating to the metal center and influencing its catalytic activity. However, their strong binding affinity can also lead to a form of self-poisoning.[7][8] Nitrogen-containing heterocycles are well-documented poisons for many transition metal catalysts, especially palladium and platinum.[5][9] They can bind too strongly to the active sites, preventing substrate molecules from accessing them.[10]
Q4: Is it possible to regenerate my deactivated catalyst? Yes, in many cases, catalyst regeneration is feasible.[11] The appropriate method depends on the deactivation mechanism.[3] For instance, catalysts deactivated by carbonaceous deposits (coking) can often be regenerated by controlled thermal treatments.[12][13] Those deactivated by chemical poisoning may require specific chemical washing procedures.[11] However, irreversible deactivation, such as from severe thermal degradation (sintering), may mean the catalyst cannot be effectively restored and must be replaced.[14]
Q5: When should I choose regeneration over using a fresh catalyst? The decision involves a trade-off between cost, time, and the reliability of the regenerated catalyst.
-
Consider Regeneration When: The catalyst is expensive (e.g., contains precious metals like palladium, rhodium, or platinum), the deactivation mechanism is well-understood and reversible (like coking), and you have established a reliable regeneration protocol.[11]
-
Consider Fresh Catalyst When: The cost of the catalyst is low, the regeneration process is complex and time-consuming, or the deactivation is irreversible. Developing a high-turnover catalyst from the outset is often more sustainable than recycling one with moderate activity.[6]
Section 2: Troubleshooting Guide: Diagnosing Deactivation
Use this guide to diagnose the potential cause of deactivation based on your experimental observations.
| Symptom Observed | Potential Cause(s) | Recommended Diagnostic Actions |
| Gradual loss of activity over several runs (for recycled catalysts) | Fouling (Coking): Slow accumulation of carbonaceous deposits on the catalyst surface.[2][12] Poisoning: Buildup of impurities from reactants or solvents on active sites.[5] | 1. Analyze Feedstock: Check all reactants and solvents for potential poisons (e.g., sulfur compounds, other strongly coordinating species).[15] 2. Characterize Spent Catalyst: Use techniques like Temperature-Programmed Oxidation (TPO) to confirm the presence of coke.[16] Elemental analysis can identify poisons. |
| Sudden and complete loss of activity | Strong Poisoning: Introduction of a potent poison into the reaction system.[10] Thermal Degradation: A sudden temperature spike beyond the catalyst's stability limit.[12] | 1. Review Experimental Log: Check for any deviations in reactant sources, solvent batches, or temperature control during the experiment. 2. Verify Reaction Temperature: Ensure temperature controllers are calibrated and functioning correctly. |
| Formation of a black precipitate (e.g., Palladium black) | Leaching and Agglomeration: The active metal (e.g., Pd) leaches from the ligand or support and then aggregates into inactive bulk metal. This is common for palladium catalysts.[6] | 1. Filter and Analyze: Filter the reaction mixture and analyze the solid precipitate using techniques like XRD or ICP-MS to confirm its identity. 2. Analyze Filtrate: Measure the metal concentration in the liquid phase to quantify the extent of leaching. |
| Decrease in selectivity; increase in side products | Partial Poisoning: Certain active sites are selectively blocked, altering the reaction pathway.[15] Structural Changes: The catalyst's structure may have changed, exposing different types of active sites. | 1. Re-evaluate Reaction Conditions: A minor adjustment of temperature or pressure might restore selectivity.[15] 2. Consider a More Robust Catalyst: If the issue persists, switching to a catalyst known for higher stability under your reaction conditions may be necessary. |
Diagnostic Workflow for Catalyst Deactivation
This flowchart provides a logical path for troubleshooting issues with your catalytic reaction.
Caption: A step-by-step diagnostic workflow for identifying the root cause of catalyst deactivation.
Section 3: Deactivation Mechanisms in Detail
Understanding the "why" behind deactivation is key to prevention. The structure of this compound makes catalysts susceptible to several deactivation pathways.
1. Poisoning
Poisoning occurs when molecules bind strongly to the catalyst's active sites, blocking them from reactants.[5][10] This is a chemical deactivation mechanism.
-
Causality: The dimethylamino and pyridyl groups in your ligand are strong Lewis bases. While this property is essential for forming the active catalytic complex, these nitrogen centers can also act as poisons. They can either bind irreversibly to the metal center of another catalyst molecule (intermolecular poisoning) or reconfigure their binding to the host metal in a way that deactivates it (intramolecular poisoning). This is a common issue with palladium and rhodium catalysts used for hydrogenation or cross-coupling reactions.[7][9] Impurities in the feedstock, such as sulfur or other nitrogen-containing compounds, are also common poisons.[5]
2. Leaching and Sintering (Thermal Degradation)
-
Leaching: This involves the dissolution of the active metal species from its support (in heterogeneous catalysts) or the dissociation from its ligand (in homogeneous catalysts) into the reaction medium.[12] Amino-containing ligands can sometimes facilitate the leaching of metals.[17][18]
-
Sintering: At high temperatures, small metal particles on a support can migrate and agglomerate into larger crystals.[12][14] This drastically reduces the active surface area of the catalyst, leading to a severe and often irreversible loss of activity.[14]
-
Causality: Leached metal species are often unstable and can aggregate to form inactive bulk metal, such as palladium black.[6] High reaction temperatures, which may be required for difficult transformations, accelerate both leaching and sintering.[12]
3. Coking (Fouling)
Coking is the deposition of carbonaceous residues on the catalyst surface.[2][19] These deposits physically block pores and cover active sites.[2]
-
Causality: In reactions involving organic molecules at elevated temperatures, side reactions can lead to the formation of heavy, polymer-like compounds.[19] These compounds, often referred to as "coke," adhere to the catalyst surface. While sometimes beneficial in controlled amounts, excessive coking leads to deactivation.[20]
Visualizing Deactivation Mechanisms
Caption: Conceptual illustration of poisoning, coking, sintering, and leaching at a catalyst's active sites.
Section 4: Experimental Protocols for Catalyst Regeneration
This section provides generalized, step-by-step procedures for regenerating catalysts. Safety Warning: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The specific conditions (temperature, solvent, time) should be optimized for your particular catalyst system.
Protocol 4.1: Regeneration of a Homogeneous Catalyst by Precipitation and Washing
This method is suitable for catalysts that have been deactivated by soluble poisons but have not undergone irreversible decomposition.
-
Cool Reaction Mixture: Once the reaction is complete or has stalled, cool the mixture to room temperature.
-
Precipitate the Catalyst: Add a non-solvent to the reaction mixture to precipitate the organometallic catalyst complex. For a catalyst soluble in a polar solvent like THF or methanol, a non-polar solvent like hexane is often effective.
-
Isolate the Solid: Collect the precipitated solid by filtration. Wash the solid generously with the non-solvent used for precipitation to remove any adsorbed impurities and byproducts.
-
Chemical Wash (Optional): If poisoning by a specific agent is suspected, a targeted wash may be effective. For example, a dilute, non-acidic wash might remove certain organic poisons without decomposing the catalyst complex. This step requires careful development.
-
Dry the Catalyst: Dry the washed catalyst under a high vacuum to remove all residual solvents.
-
Test Activity: Use a small amount of the regenerated catalyst in a test reaction to confirm that its activity has been restored.
Protocol 4.2: Thermal Regeneration of a Heterogeneous Catalyst (for Coking)
This procedure is designed to burn off carbonaceous deposits (coke) from a supported catalyst (e.g., Pd on Carbon).
-
System Purge: After filtering the catalyst from the reaction medium and washing with a suitable solvent, place the catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen, Argon) at a low temperature (100-150°C) for 1-2 hours to remove residual solvent and adsorbed species.[15]
-
Oxidative Treatment: Switch the gas flow to a dilute stream of air or oxygen in an inert gas (e.g., 2-5% O₂ in N₂).
-
Ramp Temperature: Slowly ramp the temperature to the target regeneration temperature (typically 300-500°C). The exact temperature depends on the thermal stability of the catalyst and its support.[14] Hold at this temperature for 2-4 hours, or until CO₂ is no longer detected in the off-gas.
-
Cool Down: Switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
Reduction (If Applicable): For many catalysts (e.g., Pd/C, Pt/C), the active metal will be in an oxidized state after the burnout procedure. A reduction step is required to restore activity. This is typically done by heating the catalyst in a stream of hydrogen gas (e.g., 5-10% H₂ in N₂) at a moderate temperature (100-250°C) for 2-4 hours.
Regeneration Workflow
Caption: A workflow outlining the decision-making and steps for catalyst regeneration based on the deactivation cause.
References
-
StudySmarter. (2024). Catalyst Regeneration: Methods & Process. [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
UvA-DARE (Digital Academic Repository). The recovery and recycling of homogeneous transition metal catalysts. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
JoVE. (2020). Catalysis. [Link]
-
Catalysis Science & Technology Blog. (2012). Homogeneous catalyst recovery made easier. [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
CatSci. The Stability of Organometallics. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Process Engineering. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
-
Applied Catalysts. (2024). Challenges in Catalyst Regeneration and How to Overcome Them. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
-
ResearchGate. (2025). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [Link]
-
SpringerLink. Thermal Degradation Behavior of a New Family of Organometallic Dendrimer. [Link]
-
Royal Society of Chemistry. (2015). Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. [Link]
-
Journal of the American Chemical Society. (2024). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. [Link]
-
Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
chemeurope.com. Catalyst poisoning. [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. [Link]
-
ACS Publications. (1964). Organometallic Chemistry. XII.1 The Thermal Decomposition of n-Butyllithium, a Kinetic Study2,3. [Link]
-
University of Pennsylvania. Organometallic Catalysis. [Link]
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PMC. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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ACS Publications. (2008). Carbon–Oxygen Bond Cleavage by Bis(imino)pyridine Iron Compounds: Catalyst Deactivation Pathways and Observation of Acyl C−O Bond Cleavage in Esters. [Link]
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ResearchGate. (2025). Organic Chemistry of Coke Formation. [Link]
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Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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PMC. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]
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YouTube. (2021). Catalysis in organometallic. [Link]
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ResearchGate. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. [Link]
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MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. [Link]
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PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. [Link]
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Royal Society of Chemistry. (2024). Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. [Link]
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University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]
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MDPI. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
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Royal Society of Chemistry. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]
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MDPI. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]
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PMC. (2023). Amino Acid Leaching of Critical Metals from Spent Lithium-Ion Batteries Followed by Selective Recovery of Cobalt Using Aqueous Biphasic System. [Link]
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ScholarWorks @ UTRGV. (2017). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
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Semantic Scholar. (2016). Catalysis by 4-dialkylaminopyridines. [Link]
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Validation & Comparative
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol Derivatives
This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) analysis for derivatives of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible structural determination process. The protocols described herein are designed to be self-validating, incorporating critical checkpoints for data quality and model accuracy.
Introduction: The Definitive Nature of SCXRD in Molecular Characterization
The this compound scaffold and its derivatives represent a class of compounds with significant potential in catalysis, materials science, and pharmaceutical development. The presence of a chiral center, a hydrogen-bond-donating hydroxyl group, and a versatile pyridine ring makes their precise three-dimensional structure paramount to understanding their function. While spectroscopic methods like NMR and mass spectrometry provide essential connectivity data, only single-crystal X-ray diffraction can unambiguously determine the solid-state conformation, absolute stereochemistry, and the intricate network of intermolecular interactions that govern the material's properties.[1][2]
However, the path from a synthesized powder to a refined crystal structure is often non-trivial, with the primary bottleneck being the growth of high-quality single crystals.[3][4] This guide provides a comprehensive workflow, from crystallization to data interpretation, and presents a comparative analysis of crystallographic data to aid researchers in this critical endeavor.
Part 1: The Crucial First Step: Strategies for Crystallization
The success of any SCXRD analysis is entirely dependent on the quality of the single crystal. Crystallization is a process of nucleation and controlled growth, transforming molecules from a disordered solution state into a highly ordered solid lattice.[5] The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.
Comparative Crystallization Methodologies
For small organic molecules like the target derivatives, several classical methods are employed. The primary goal is to slowly and gradually bring the solution to a state of supersaturation, allowing for the formation of a few well-ordered nuclei rather than a mass of polycrystalline material.
-
Slow Evaporation: This is often the simplest and first method attempted.[5] A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.
-
Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. High volatility leads to rapid crystal formation and poor quality, while very low volatility can excessively prolong the experiment. For pyridine derivatives, solvents like ethanol, acetone, ethyl acetate, or mixtures with less polar solvents like hexane or toluene are common starting points.[6]
-
-
Vapor Diffusion: This technique offers finer control over the rate of crystallization and is highly effective when only milligram quantities are available.[5] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.
-
Causality: The anti-solvent slowly diffuses in the vapor phase into the compound's solution, reducing its solubility and inducing crystallization. The rate is controlled by the relative vapor pressures and miscibility of the two solvents. A common setup for these derivatives could involve a solution in dichloromethane or chloroform with an anti-solvent of hexane or diethyl ether.
-
-
Reactant Diffusion: This method is particularly useful when a derivative is formed in situ and is poorly soluble.[5] Solutions of the two reactants are carefully layered in a narrow tube, with the denser solution at the bottom. Crystals form at the interface as the reactants slowly diffuse and react.
For particularly challenging compounds that fail to crystallize using these methods, advanced techniques such as encapsulated nanodroplet crystallization (ENaCt) or host-aided approaches using "crystalline sponges" can be explored.[1][3][4]
Part 2: The Experimental Workflow: From Crystal to Dataset
Once a suitable crystal is obtained, the process of data collection begins. This workflow is a systematic procedure to measure the intensities of the X-rays diffracted by the crystal lattice.
Step-by-Step Data Acquisition Protocol
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths. Ideal dimensions are typically between 0.1 and 0.3 mm.
-
Using a cryoloop, scoop the crystal along with a drop of cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Mount the loop on a goniometer head and place it in the cold stream of the diffractometer (typically 100 K).
-
Causality: Cryo-cooling is essential as it significantly reduces atomic thermal motion, leading to higher resolution data and minimizing radiation damage to the crystal.[7]
-
-
Data Collection:
-
The instrument (e.g., a Bruker APEX-II CCD or similar) is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.[8]
-
A preliminary set of images is used to determine the unit cell parameters and Bravais lattice (autoindexing).[9][10]
-
Based on the crystal system and symmetry, a full data collection strategy is calculated to ensure high completeness and redundancy of the data.
-
Causality: The choice of X-ray source is important. Molybdenum (Mo Kα, λ = 0.71073 Å) is standard for small molecules, providing good resolution. Copper (Cu Kα, λ = 1.54178 Å) is used for very small crystals or for determining absolute stereochemistry via anomalous dispersion.[7]
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of each reflection.[10]
-
Corrections are applied for factors such as Lorentz-polarization effects and absorption.
-
The data is scaled and merged to produce a final reflection file containing the indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each unique reflection.[9]
-
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- 10. portlandpress.com [portlandpress.com]
Safety Operating Guide
Navigating the Disposal of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol: A Guide for the Modern Laboratory
Understanding the Hazard Profile: A Conservative Approach
Due to the absence of a specific SDS for 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol, we will infer its hazard profile from the well-characterized analogue, 4-(Dimethylamino)pyridine (DMAP). This approach is rooted in the precautionary principle, ensuring the highest level of safety. Pyridine derivatives as a class can exhibit significant toxicity, and it is imperative to treat them with the utmost care throughout their lifecycle.
| Hazard Category | Inferred Risks and Rationale (based on DMAP and related pyridines) | Primary Concerns |
| Acute Toxicity | Highly toxic if swallowed or in contact with skin.[1][2][3] May be harmful if inhaled.[1] | Accidental ingestion, dermal absorption, and inhalation of dust or aerosols. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] Prolonged or repeated contact can lead to more severe damage. | Direct contact with the skin during handling and disposal. |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | Splashes or contact with dust particles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of dust or aerosols, particularly when handling the solid form. |
| Environmental Hazards | Potentially toxic to aquatic life.[4] Pyridine derivatives can be persistent in the environment. | Improper disposal leading to contamination of water systems. |
This data underscores the necessity of a meticulous and informed disposal process. The primary routes of exposure—dermal contact, ingestion, and inhalation—must be rigorously controlled at every stage.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its removal by a certified hazardous waste contractor. This workflow is designed to be a self-validating system, with clear checkpoints to ensure compliance and safety.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is accurate identification and segregation. This prevents dangerous reactions between incompatible chemicals and ensures that the waste is handled appropriately by disposal professionals.
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be classified as hazardous chemical waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[4]
-
Segregate at the Source: Immediately upon generation, this waste must be segregated from other waste streams. Do not mix pyridine-based waste with:
-
Acids or Strong Oxidizers: Contact with strong acids and oxidizers should be avoided.[5]
-
Non-hazardous waste: This prevents the contamination of general laboratory trash.
-
Other organic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Proper Waste Containerization
The choice of waste container is critical to prevent leaks, spills, and exposure. The Occupational Safety and Health Administration (OSHA) mandates specific container requirements for hazardous waste.[6]
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure Container Integrity: The container must be in good condition, free from cracks, chips, or other damage.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
Step 3: Accumulation and Storage
Waste must be accumulated and stored safely in the laboratory prior to collection.
-
Point of Generation: Whenever possible, accumulate waste at or near the point of generation.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks. This bin should be made of a material compatible with the waste.
-
Storage Location: Keep the waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet. Do not store hazardous waste in public areas or near heat sources or drains.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed contractor, typically coordinated through your institution's EHS department.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Provide Accurate Information: Ensure that all information provided to EHS is accurate and complete. This will allow for the safe and compliant transport and disposal of the waste.
-
Maintain Records: Keep a record of all hazardous waste generated and disposed of from your laboratory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for every researcher. By adhering to the procedures outlined in this guide, which are grounded in the established principles of laboratory safety and environmental protection, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
Sources
Operational Safety Protocol: Handling 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol in Research Settings
Executive Summary & Hazard Profiling
The Core Directive: Treat 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol with the rigor reserved for Potent Compounds (Occupational Exposure Band 3 or 4) .[1]
While specific toxicological data for this precise research intermediate may be sparse in public registries, its structure contains the aminopyridine pharmacophore .[1] Structural analogs, such as 4-Dimethylaminopyridine (DMAP), are classified as Fatal in contact with skin (H310) and Toxic if swallowed (H301) due to their ability to block potassium channels and cause neurotoxicity [1].[1]
The addition of the ethan-1-ol side chain increases polarity but does not negate the lipophilic nature of the dimethylamino group, maintaining a high potential for transdermal absorption .[1]
Operational Risk Assessment:
-
Primary Route of Entry: Dermal absorption (High Risk).
-
Secondary Route: Inhalation of dusts/aerosols (Moderate Risk).
-
Mechanism of Action (Inferred): Potassium channel blockade leading to neuronal hyperexcitability.
-
Physical State: Likely a solid or viscous oil; handling requires strict particulate or aerosol control.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Layered Defense Strategy . Do not rely on a single barrier.
Table 1: Mandatory PPE Specifications
| Body Zone | PPE Requirement | Technical Justification |
| Hand Protection (Primary) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Neoprene | Aminopyridines penetrate standard nitrile rapidly in organic solvents (e.g., DCM, DMSO).[1] Double gloving provides a breakthrough buffer. |
| Hand Protection (Spill/Stock) | Laminate / Silver Shield® | Required when handling concentrated stock solutions (>100 mM) or cleaning spills.[1] Nitrile degrades instantly against many carrier solvents.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] The basicity of the pyridine ring poses a risk of severe corneal damage (H318 equivalent).[1] |
| Respiratory | N95/P100 (if outside hood) or PAPR | Only required if engineering controls (Fume Hood) fail or during spill cleanup. |
| Body Defense | Tyvek® Lab Coat/Sleeve Covers + Chemical Apron | Cotton lab coats absorb liquids and hold toxins against the skin. Impervious sleeves prevent wrist-gap exposure.[1] |
Engineering Controls & Operational Workflow
Golden Rule: All open handling of this compound must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
Workflow Visualization
The following diagram outlines the "Cradle-to-Grave" handling process to minimize cross-contamination.
Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages, where exposure risk is highest.
Step-by-Step Handling Protocol
Phase 1: Weighing & Preparation
-
Static Control: Organic solids often carry static charge, causing "fly-away" powder. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent the chemical from dispersing onto the benchtop [2].[1]
-
Surface Protection: Line the fume hood surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1] If a spill occurs, you dispose of the mat, not the hood surface.[1]
-
Solvent Selection: If possible, solubilize the compound immediately after weighing. Avoid highly volatile solvents (like ether) if possible; use DMSO or DMF for stock solutions to reduce vapor pressure, provided these solvents are compatible with your downstream chemistry.[1]
Phase 2: Reaction Setup
-
Closed Transfer: Avoid pouring. Transfer solutions using a cannula or gas-tight syringe to prevent aerosol generation.[1]
-
Glassware Decontamination: Do not remove contaminated glassware from the hood. Rinse with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine nitrogen, rendering it a non-volatile salt (pyridinium chloride derivative), before removing it for standard washing [3].[1]
Phase 3: Waste Disposal
-
Segregation: Do not mix with general organic waste if the concentration is high. Label clearly as "Toxic / Aminopyridine Derivative."[1]
-
P-List Logic: While this specific CAS may not be explicitly "P-listed" (acutely toxic hazardous waste) by the EPA, treat it as such . Any disposable item (gloves, weighing boats) that touched the pure substance must be disposed of as solid hazardous waste, not trash [4].[1]
Emergency Response & First Aid
Self-Validating Safety System: Ensure a "Buddy System" is active. Never handle this compound alone in the lab.
| Incident | Immediate Action | Mechanism of Mitigation |
| Skin Contact | Wash with soap & water for 15 min. Do NOT use organic solvents (ethanol/acetone).[1] | Solvents act as a vehicle, driving the lipophilic aminopyridine deeper into the dermis.[1] Water/Soap mechanically removes it. |
| Eye Contact | Flush for 15 min. Hold eyelids open. | Basic compounds can cause saponification of corneal tissues; immediate dilution is critical to prevent permanent opacity. |
| Inhalation | Move to fresh air. Supportive oxygen if available. | Aminopyridines can cause respiratory distress and seizures. Keep the victim calm to lower metabolic demand. |
References
-
PubChem. (n.d.). Compound Summary: 4-Dimethylaminopyridine (Toxicity Data).[2] National Library of Medicine. Retrieved from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed Wastes. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
